molecular formula C20H23BrN4O4S B12004482 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide

Cat. No.: B12004482
M. Wt: 495.4 g/mol
InChI Key: PKFZDMKEUDYIIU-JCIZPVLLSA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide is a complex organic compound with a molecular formula of C20H23BrN4O4S and a molecular weight of 495.399 g/mol This compound is known for its unique structural features, which include a bromophenyl group, a sulfonyl group, a piperazine ring, and a furyl group

Preparation Methods

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and piperazine groups are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents attached to the piperazine ring or the acetohydrazide moiety, which can lead to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C20H23BrN4O4S

Molecular Weight

495.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C20H23BrN4O4S/c1-16(13-18-3-2-12-29-18)14-22-23-20(26)15-24-8-10-25(11-9-24)30(27,28)19-6-4-17(21)5-7-19/h2-7,12-14H,8-11,15H2,1H3,(H,23,26)/b16-13+,22-14+

InChI Key

PKFZDMKEUDYIIU-JCIZPVLLSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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